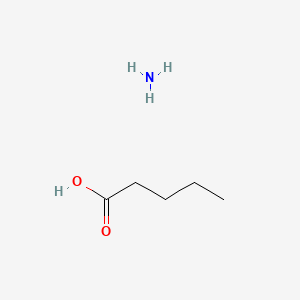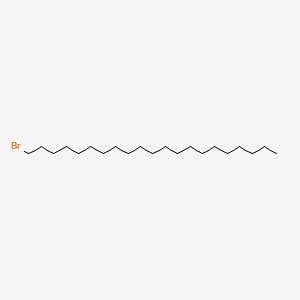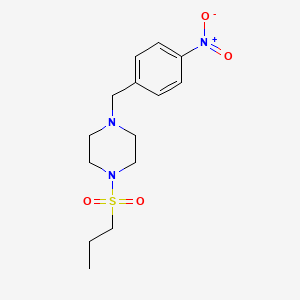
Methyl 3-amino-2,2-difluoropropanoate hydrochloride
描述
Methyl 3-amino-2,2-difluoropropanoate hydrochloride is a chemical compound that has been widely used in scientific research applications. This compound is a derivative of the amino acid alanine and has been shown to have significant biochemical and physiological effects.
作用机制
The mechanism of action of methyl 3-amino-2,2-difluoropropanoate hydrochloride is not fully understood. However, it has been shown to inhibit various enzymes, including serine proteases and cysteine proteases. This inhibition is thought to be due to the presence of the difluoromethyl group, which is known to be a potent inhibitor of proteases.
Biochemical and Physiological Effects
Methyl 3-amino-2,2-difluoropropanoate hydrochloride has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to have antiviral activity against influenza A and B viruses. It has also been shown to inhibit the activity of various enzymes involved in inflammation and immune response.
实验室实验的优点和局限性
One of the main advantages of using methyl 3-amino-2,2-difluoropropanoate hydrochloride in lab experiments is its versatility. This compound can be used as a starting material for the synthesis of various drugs and peptidomimetics. It can also be used to inhibit the activity of various enzymes involved in disease processes. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell lines at high concentrations.
未来方向
There are several future directions for research involving methyl 3-amino-2,2-difluoropropanoate hydrochloride. One area of research is the development of new drugs based on this compound. Another area of research is the identification of new enzymes that can be inhibited by this compound. Additionally, research can be conducted to identify the optimal conditions for the synthesis of this compound and to improve its yield. Finally, more research can be conducted to investigate the toxicity of this compound and to identify ways to mitigate its toxic effects.
Conclusion
In conclusion, methyl 3-amino-2,2-difluoropropanoate hydrochloride is a versatile compound that has been widely used in scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used in the development of new drugs and to inhibit the activity of various enzymes involved in disease processes. However, its toxicity must be taken into consideration when using it in lab experiments.
科学研究应用
Methyl 3-amino-2,2-difluoropropanoate hydrochloride has been used in various scientific research applications. One of its primary uses is in the synthesis of new drugs. This compound has been used as a starting material for the synthesis of various drugs, including antiviral and anticancer drugs. It has also been used as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
属性
IUPAC Name |
methyl 3-amino-2,2-difluoropropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2.ClH/c1-9-3(8)4(5,6)2-7;/h2,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTLQCSNWJKRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2,2-difluoropropanoate hydrochloride | |
CAS RN |
428452-50-0 | |
| Record name | Propanoic acid, 3-amino-2,2-difluoro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428452-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/structure/B3266473.png)
![Methyl [(1R,4S)-4-hydroxycyclopent-2-EN-1-YL]acetate](/img/structure/B3266477.png)


![[(2-Methylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3266497.png)








![N-{3-[(butanamidomethanethioyl)amino]phenyl}benzamide](/img/structure/B3266574.png)